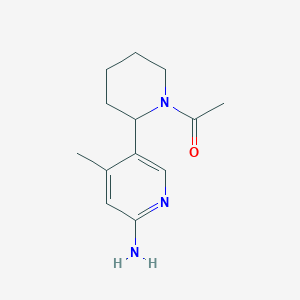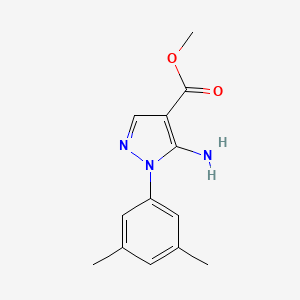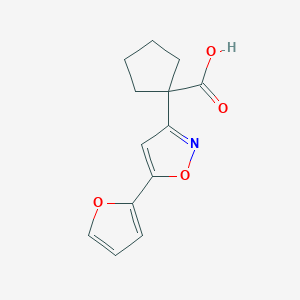
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid is a heterocyclic compound that contains both furan and isoxazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Both the furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines .
Wissenschaftliche Forschungsanwendungen
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutylmethanol: This compound shares a similar isoxazole-furan structure but has a cyclobutyl group instead of a cyclopentane group.
Other Isoxazole Derivatives: Compounds with isoxazole rings are known for their diverse biological activities and are used in various therapeutic applications.
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-12(16)13(5-1-2-6-13)11-8-10(18-14-11)9-4-3-7-17-9/h3-4,7-8H,1-2,5-6H2,(H,15,16) |
InChI-Schlüssel |
NYRHNMVNUKFPTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=NOC(=C2)C3=CC=CO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


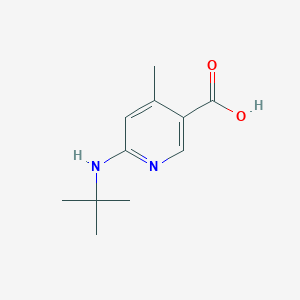
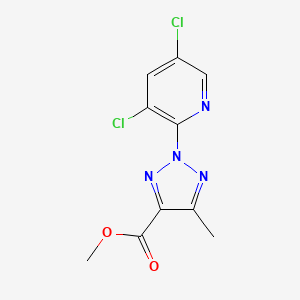
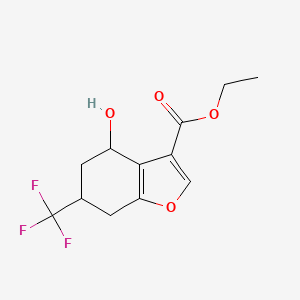

![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11798690.png)


![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)

